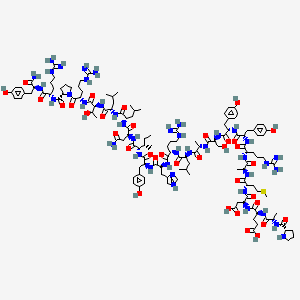
Yttrium(III) phosphate hydrate
Vue d'ensemble
Description
Yttrium(III) phosphate hydrate is an inorganic compound with the chemical formula YPO₄·xH₂O. It is a phosphate salt of yttrium and can exist in various hydrated forms. This compound is known for its applications in various fields, including electronics, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Yttrium(III) phosphate hydrate can be synthesized through several methods:
- Yttrium chloride reacts with sodium phosphate in an aqueous solution to form yttrium phosphate and sodium chloride.
Reaction of Yttrium Chloride and Sodium Phosphate: YCl3+Na3PO4→YPO4+3NaCl
Yttrium nitrate reacts with diammonium hydrogen phosphate in solution to yield yttrium phosphate, ammonium nitrate, and nitric acid.Reaction of Yttrium Nitrate and Diammonium Hydrogen Phosphate: Y(NO3)3+(NH4)2HPO4→YPO4+2NH4NO3+HNO3
Yttrium(III) oxide reacts with diammonium hydrogen phosphate to produce yttrium phosphate, ammonia, and water.Reaction of Yttrium(III) Oxide and Diammonium Hydrogen Phosphate: Y2O3+2(NH4)2HPO4→2YPO4+4NH3+3H2O
Industrial Production Methods: In industrial settings, this compound is often produced by mixing yttrium chloride with phosphoric acid at temperatures between 35°C and 40°C, followed by the addition of ammonia solution to precipitate yttrium phosphate.
YCl3+H3PO4+3NH3⋅H2O→YPO4+3NH4Cl+3H2O
Types of Reactions:
Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to the stability of the yttrium ion in its +3 oxidation state.
It can react with concentrated alkali to form yttrium hydroxide.Substitution Reactions: YPO4+NaOH→Y(OH)3+Na3PO4
Common Reagents and Conditions:
Alkali Solutions: Concentrated sodium hydroxide is commonly used to induce substitution reactions.
Aqueous Solutions: Reactions are typically carried out in aqueous media to facilitate the dissolution and interaction of reactants.
Major Products:
Yttrium Hydroxide: Formed from the reaction with alkali.
Sodium Phosphate: Byproduct of the substitution reaction with sodium hydroxide.
Applications De Recherche Scientifique
Yttrium(III) phosphate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other yttrium compounds.
Biology: Employed in the development of luminescent materials for biological imaging and diagnostic applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of phosphors for cathode ray tubes and light-emitting diodes, as well as in the manufacturing of electronic filters, lasers, and superconductors.
Mécanisme D'action
The mechanism of action of yttrium(III) phosphate hydrate varies depending on its application:
Catalysis: Acts as a catalyst by providing active sites for chemical reactions, facilitating the conversion of reactants to products.
Luminescence: In biological imaging, it emits light when excited by an external energy source, allowing for the visualization of biological structures.
Drug Delivery: In medical applications, it can be used to encapsulate and deliver therapeutic agents to specific targets within the body, releasing the drug in a controlled manner.
Comparaison Avec Des Composés Similaires
Yttrium(III) Oxide (Y₂O₃): Another yttrium compound used in similar applications, such as catalysis and luminescence.
Yttrium(III) Nitrate (Y(NO₃)₃): Used as a precursor in the synthesis of yttrium phosphate and other yttrium compounds.
Yttrium(III) Chloride (YCl₃): Commonly used in the preparation of yttrium phosphate and other yttrium-based materials.
Uniqueness: Yttrium(III) phosphate hydrate is unique due to its ability to form various hydrated forms and its stability in different chemical environments. Its applications in luminescence and catalysis make it a valuable compound in both scientific research and industrial processes.
Propriétés
IUPAC Name |
yttrium(3+);phosphate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O4P.H2O.Y/c1-5(2,3)4;;/h(H3,1,2,3,4);1H2;/q;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIYNWVOHBLOFM-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]P(=O)([O-])[O-].[Y+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O5PY | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724887 | |
| Record name | Yttrium phosphate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34054-55-2 | |
| Record name | Yttrium phosphate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4,4',4''-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine](/img/structure/B3028742.png)






